molecular formula C8H12N2 B12383299 3-Ethyl-2,5-dimethylpyrazine-d5

3-Ethyl-2,5-dimethylpyrazine-d5

Cat. No.: B12383299
M. Wt: 141.22 g/mol
InChI Key: WHMWOHBXYIZFPF-SGEUAGPISA-N
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Description

3-Ethyl-2,5-dimethylpyrazine-d5 is a deuterated analog of 3-Ethyl-2,5-dimethylpyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is often used in scientific research due to its stable isotope labeling, which makes it useful in various analytical and tracing studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-2,5-dimethylpyrazine can be synthesized chemoenzymatically from L-threonine via the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde. The aminoacetone is supplied by L-threonine 3-dehydrogenase using L-threonine as a substrate via 2-amino-3-ketobutyrate. Acetaldehyde is supplied by 2-amino-3-ketobutyrate CoA ligase bearing threonine aldolase activity from L-threonine when CoA is at low concentrations .

Industrial Production Methods

The industrial production of 3-Ethyl-2,5-dimethylpyrazine-d5 involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These isotopes are incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,5-dimethylpyrazine-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated pyrazine derivatives .

Scientific Research Applications

3-Ethyl-2,5-dimethylpyrazine-d5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethyl-2,5-dimethylpyrazine-d5 involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a chemical transmitter by binding to receptors and influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylpyrazine
  • 2,3,5-Trimethylpyrazine
  • 2,5-Dimethyl-3-ethylpyrazine

Comparison

3-Ethyl-2,5-dimethylpyrazine-d5 is unique due to its deuterated labeling, which provides enhanced stability and allows for precise analytical studies. Compared to other similar compounds, it offers distinct advantages in tracing and quantitation applications, making it a valuable tool in scientific research .

Properties

Molecular Formula

C8H12N2

Molecular Weight

141.22 g/mol

IUPAC Name

2,5-dimethyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrazine

InChI

InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3/i1D3,4D2

InChI Key

WHMWOHBXYIZFPF-SGEUAGPISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=NC(=CN=C1C)C

Canonical SMILES

CCC1=NC(=CN=C1C)C

Origin of Product

United States

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